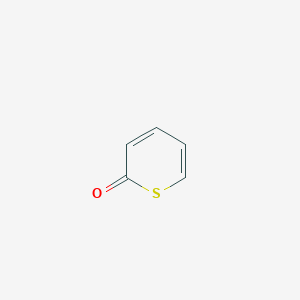

2H-thiopyran-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H4OS |

|---|---|

Molecular Weight |

112.15 g/mol |

IUPAC Name |

thiopyran-2-one |

InChI |

InChI=1S/C5H4OS/c6-5-3-1-2-4-7-5/h1-4H |

InChI Key |

ICYJNBKAYPZIHE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)SC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2h Thiopyran 2 One and Its Derivatives

Strategies for Thiopyran Ring Formation

The formation of the thiopyran ring is the cornerstone of synthesizing 2H-thiopyran-2-one and its analogues. Various strategies have been developed to achieve this, ranging from the direct conversion of oxygen-containing precursors to sophisticated multicomponent reactions.

Sulfurization of Pyranone Precursors

A direct and intuitive approach to the synthesis of 2H-thiopyran-2-ones is the sulfurization of their corresponding 2H-pyran-2-one precursors. This method involves the replacement of the ring oxygen atom with a sulfur atom. A common reagent for this transformation is phosphorus pentasulfide (P4S10). The reaction typically involves heating the pyranone with P4S10 in a suitable high-boiling solvent such as xylene or toluene (B28343). While effective, this method can sometimes lead to the formation of byproducts and may require harsh reaction conditions.

Oxygen-to-Sulfur Exchange using Lawesson's Reagent

A milder and often more efficient method for the thionation of carbonyl compounds, including the conversion of 2H-pyran-2-ones to 2H-thiopyran-2-ones, involves the use of Lawesson's Reagent, which is 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide. nih.govtandfonline.com This reagent has gained widespread use in organic synthesis for the conversion of a carbonyl group into a thiocarbonyl group. nih.gov The reaction with a 2H-pyran-2-one precursor proceeds by an oxygen-sulfur exchange mechanism.

The reaction mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide intermediate. This intermediate then reacts with the carbonyl group of the pyranone to form a four-membered thiaoxaphosphetane ring. Subsequent ring fragmentation leads to the formation of the desired thiocarbonyl group in the 2H-thiopyran-2-one and a stable phosphorus-oxygen double bond, which is the driving force for the reaction.

The reaction conditions for using Lawesson's Reagent are generally milder than those required for phosphorus pentasulfide, and it often provides higher yields with fewer side products. The reaction is typically carried out in an inert solvent such as toluene or dioxane at elevated temperatures.

Table 1: Examples of Lawesson's Reagent in the Synthesis of 2H-Thiopyran-2-one Derivatives

| Starting Material (2H-Pyran-2-one Derivative) | Product (2H-Thiopyran-2-one Derivative) | Reaction Conditions | Reference |

| 2H-Pyran-2-one | 2H-Thiopyran-2-one | Lawesson's Reagent, Toluene, Reflux | tandfonline.com |

| 6-Methyl-2H-pyran-2-one | 6-Methyl-2H-thiopyran-2-one | Lawesson's Reagent, Dioxane, 100 °C | |

| 4-Phenyl-2H-pyran-2-one | 4-Phenyl-2H-thiopyran-2-one | Lawesson's Reagent, Xylene, Reflux |

Multicomponent Reaction Approaches for 2H-Thiopyran Derivatives

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to construct complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. Several MCRs have been developed for the synthesis of highly functionalized 2H-thiopyran derivatives.

One notable example is the three-component reaction between a ketone, malononitrile, and carbon disulfide in the presence of a base. This reaction proceeds through the initial formation of an arylidenemalononitrile intermediate from the ketone and malononitrile. Subsequent reaction with carbon disulfide leads to the formation of a dithiocarboxylate intermediate, which then undergoes cyclization to afford a 6-amino-4-aryl-2-thioxo-2H-thiopyran-5-carbonitrile derivative. tandfonline.com

Another versatile MCR involves the reaction of an alkyne, an isothiocyanate, and an active methylene (B1212753) compound. This approach allows for the introduction of a variety of substituents onto the thiopyran ring, leading to a diverse library of compounds.

Regioselective and Stereoselective Synthetic Protocols

The control of regioselectivity and stereoselectivity is crucial for the synthesis of specific isomers of substituted 2H-thiopyran-2-ones, which can exhibit different biological activities.

Synthesis of Specific Substituted 2H-Thiopyran-2-thiones (e.g., 6-aryl-2H-thiopyran-2-thiones)

The synthesis of 6-aryl-2H-thiopyran-2-thiones can be achieved through a regioselective three-component reaction. For instance, the reaction of an aryl methyl ketone, malononitrile, and carbon disulfide in the presence of a base like sodium ethoxide can yield 6-amino-4-aryl-2-thioxo-2H-thiopyran-5-carbonitriles. tandfonline.com The regioselectivity of this reaction is driven by the initial Knoevenagel condensation between the aryl methyl ketone and malononitrile, followed by the nucleophilic attack of the resulting intermediate on carbon disulfide and subsequent cyclization.

Another approach involves the reaction of 3-aryl-1-(3-chloropyrazin-2-yl)prop-2-en-1-ones with sodium hydrosulfide (B80085), which leads to the formation of 6-aryl-6,7-dihydro-8H-thiopyrano[2,3-b]pyrazin-8-ones. semanticscholar.org This reaction proceeds via a Michael addition of the hydrosulfide to the α,β-unsaturated ketone, followed by an intramolecular nucleophilic substitution.

Table 2: Synthesis of Substituted 2H-Thiopyran-2-thione Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Conditions | Reference |

| Aryl Methyl Ketone | Malononitrile | Carbon Disulfide | 6-Amino-4-aryl-2-thioxo-2H-thiopyran-5-carbonitrile | Sodium Ethoxide, Ionic Liquid | tandfonline.com |

| 3-Aryl-1-(3-chloropyrazin-2-yl)prop-2-en-1-one | Sodium Hydrosulfide | - | 6-Aryl-6,7-dihydro-8H-thiopyrano[2,3-b]pyrazin-8-one | DMF, -20 °C | semanticscholar.org |

Green Chemistry Considerations in 2H-Thiopyran Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. In the context of 2H-thiopyran synthesis, several green approaches have been explored.

The use of multicomponent reactions, as discussed in section 2.1.3, is inherently a green strategy as it reduces the number of synthetic steps, minimizes waste, and often leads to higher atom economy.

Furthermore, the choice of solvent plays a crucial role in the environmental footprint of a synthesis. The use of ionic liquids as environmentally benign reaction media has been successfully demonstrated in the three-component synthesis of 2-thioxo-2H-thiopyrans. tandfonline.comtandfonline.com Ionic liquids offer advantages such as low vapor pressure, high thermal stability, and the potential for recyclability. nih.govresearchgate.neteurekaselect.com

Microwave-assisted synthesis is another green technique that has been applied to the synthesis of 2H-thiopyran derivatives. nih.govresearchgate.netias.ac.innih.gov Microwave irradiation can significantly reduce reaction times, increase yields, and in some cases, enable reactions to be carried out under solvent-free conditions, further enhancing the green credentials of the synthetic protocol. researchgate.net Catalyst-free and solvent-free reaction conditions represent an ideal green synthetic methodology, and such protocols have been developed for the synthesis of various heterocyclic compounds, including pyran derivatives, which can be precursors to thiopyrans. rsc.orgacs.org

Reactivity Profiles and Mechanistic Investigations of 2h Thiopyran 2 One

Cycloaddition Reactions of 2H-Thiopyran-2-one

Reactions with Acetylenes and Isoelectronic Analogues

Elucidation of Minimum-Energy Pathways (MEPs) and Reaction Channels

Quantum chemical calculations, such as those performed using PCM/DFT/B3LYP/6-311++G(d,p), have been instrumental in studying the potential energy surfaces (PESs) for reactions involving 2H-thiopyran-2-thione and its isoelectronic analogs with substituted acetylenes. tandfonline.com These theoretical studies reveal similar PESs across these related compounds, with the primary differences being energetic characteristics. tandfonline.com Similar reaction channels on these surfaces can lead to different products through various minimum-energy pathways (MEPs). tandfonline.com

For instance, in the reaction between 2H-thiopyran-2-thiones and acetylenes, several key stages have been identified in the proposed mechanism. These include alkyne-thiocarbonyl metathesis, a rearrangement that forms a thiophene (B33073) ring, and subsequent cycloaddition of a second acetylene molecule. tandfonline.com The study of these pathways helps in understanding how reactants navigate the energy landscape to form products. researchgate.net

In a related context, the reaction of 2H-thiopyran-2-thione sulfine (B13751562) (TTS) with hydrogen sulfide (B99878) (H₂S) has been investigated through DFT (M06-2X) calculations to understand its mechanism for producing sulfane sulfur species. nih.gov The proposed mechanism begins with the nucleophilic addition of a hydrosulfide (B80085) ion (HS⁻) to the thiocarbonyl carbon of TTS, proceeding through a transition state (TS1) to form an intermediate (INT1). nih.gov This initial step is identified as the rate-determining step. Following this, a clockss.orgresearchgate.net-H shift occurs, leading to a more thermodynamically stable intermediate (INT2), which then releases a sulfur(0) species. nih.gov

These computational investigations provide a detailed view of the reaction coordinates, identifying transition states and intermediates that define the most energetically favorable routes from reactants to products. tandfonline.comnih.gov

Formation of Complex Thiopyran and Thiophene Derivatives

The 2H-thiopyran-2-one core can be a precursor to more complex heterocyclic systems, including various thiopyran and thiophene derivatives. The synthesis of these derivatives often involves cycloaddition reactions or ring transformation processes.

Thia-Diels-Alder reactions are a key strategy for synthesizing 2H-thiopyran derivatives. chemistryviews.org For example, photochemically generated thioaldehydes can react in situ with electron-rich 1,3-butadienes in a continuous flow process to yield a range of 3,6-dihydro-2H-thiopyrans. researchgate.net This method has proven to be scalable and high-yielding. chemistryviews.org Another approach involves the [4+2] cycloaddition of C-sulfonyl-dithioformates with 1,3-diene species, which can be used to construct dihydrothiopyran derivatives with excellent stereoselectivity. rsc.org

The formation of thiophene derivatives from thiopyran systems has also been observed. In reactions of thiopyrano[4,3-b]indole-3(5H)-thiones with dimethyl acetylenedicarboxylate (DMAD), a new thiophene ring is formed. tandfonline.com This process involves the opening of the 2H-thiopyran-2-thione cycle and the subsequent formation of a new thiopyran fragment upon interaction with a second equivalent of DMAD. tandfonline.com When an excess of acetylene is used in reactions with 2H-thiopyran-2-thiones, the formation of 4-thiophene-substituted thiopyran derivatives is energetically favored. tandfonline.com

Thiophene derivatives can also be synthesized through various other established methods, such as the Paal-Knorr synthesis, which involves heating 1,4-dicarbonyl compounds with a sulfur source like phosphorus pentasulfide, and the Gewald aminothiophene synthesis. pharmaguideline.com Industrial-scale production of thiophene can be achieved by heating n-butane with sulfur at high temperatures. pharmaguideline.com These methods provide pathways to a wide array of substituted thiophenes that are valuable in medicinal chemistry and materials science. mdpi.comnih.gove-bookshelf.de

Ring Transformation Reactions

Carbanion-Induced Ring Transformations (by analogy with 2H-pyran-2-ones)

By analogy with the well-studied reactivity of 2H-pyran-2-ones, the 2H-thiopyran-2-one ring is expected to undergo ring transformations when treated with strong carbon nucleophiles, such as carbanions. clockss.org Carbanions, which can be generated from Grignard reagents or by deprotonating compounds with activated methylene (B1212753) or methyl groups, are potent nucleophiles. clockss.org

In 2H-pyran-2-ones, carbanions typically attack the electrophilic C-6 position of the ring. clockss.org This initial nucleophilic attack leads to the opening of the lactone ring. clockss.org The resulting open-chain intermediate can then undergo further reactions, often involving decarboxylation followed by a recyclization step. clockss.org This sequence of reactions can lead to the formation of various aromatic or heteroaromatic systems, depending on the structure of the starting pyranone and the carbanion used. clockss.org

This reactivity has been harnessed to synthesize a variety of complex molecules. For example, base-catalyzed ring transformation reactions of functionalized 2H-pyran-2-ones with carbanions generated from cycloalkanones and other cyclic ketones have been used to produce unsymmetrical macrocyclic biaryls, dibenzo[a,c]cycloheptenes, and various annulated heterocyclic systems. It is anticipated that 2H-thiopyran-2-ones would exhibit similar behavior, with the initial attack at C-6 leading to ring-opened intermediates that can cyclize to form new carbocyclic or heterocyclic structures.

Table 1: Examples of Carbanion-Induced Ring Transformations of 2H-Pyran-2-ones This table is generated by analogy and illustrates expected product classes for 2H-thiopyran-2-one.

| Carbanion Source | 2H-Pyran-2-one Reactant | Product Class |

| Cycloalkanone | Suitably functionalized 2H-pyran-2-one | Annulated unsymmetrical biaryls |

| Benzosuberone | Suitably functionalized 2H-pyran-2-one | Dibenzo[a,c]cycloheptenes |

| 4-Piperidone | Suitably functionalized 2H-pyran-2-one | Tetrahydroisoquinolines |

| Tetrahydrothiopyran-4-one | Suitably functionalized 2H-pyran-2-one | Dihydro-1H-isothiochromenes |

Nucleophile-Mediated Rearrangement Pathways (by analogy with 2H-pyran-2-ones)

The 2H-pyran-2-one ring is susceptible to nucleophilic attack, which often results in ring-opening and rearrangement reactions rather than simple substitution. clockss.org This reactivity provides a versatile method for converting the pyran-2-one scaffold into a diverse range of other heterocyclic and carbocyclic systems. clockss.orgresearchgate.net By analogy, 2H-thiopyran-2-one is expected to follow similar rearrangement pathways when treated with various nucleophiles.

Nitrogen-containing nucleophiles such as ammonia, primary amines, hydroxylamine, and hydrazines have been shown to induce ring transformations in 2H-pyran-2-ones. clockss.org The reaction typically begins with a nucleophilic attack on the pyranone ring, leading to the formation of an open-ring intermediate. clockss.orgnih.gov This intermediate can then undergo intramolecular cyclization, often with the elimination of water or ammonia, to yield new heterocyclic structures. clockss.org For example, the reaction of 5,6,7,8-tetrahydro-2H-1-benzopyran-2,5-diones with various nitrogen nucleophiles produces 2,5-dioxo-1,2,5,6,7,8-hexahydroquinolines. clockss.org

The specific outcome of the reaction depends on the nature of the nucleophile. nih.govbeilstein-journals.org While aliphatic amines might lead to products with an exocyclic enamine moiety, dinucleophiles like hydrazines can cause recyclization accompanied by the opening of a fused ring, if present. nih.govbeilstein-journals.org These transformations showcase the utility of pyran-2-ones as building blocks in heterocyclic synthesis, a role that can be extended to their thio-analogs. researchgate.net

Table 2: Nucleophile-Mediated Ring Transformations of 2H-Pyran-2-one Derivatives This table is generated by analogy and illustrates expected product classes for 2H-thiopyran-2-one.

| Nucleophile | Starting Pyran-2-one Derivative | Resulting Heterocyclic System |

| Ammonia, Aniline, Amino acids clockss.org | 5,6,7,8-Tetrahydro-2H-1-benzopyran-2,5-dione clockss.org | 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline clockss.org |

| Hydrazine clockss.org | Fused 2H-pyran-2-ones clockss.org | Pyridazine derivatives clockss.org |

| Aliphatic amines nih.gov | Substituted 2H-furo[3,2-b]pyran-2-ones nih.gov | 2H-furo[3,2-b]pyran-2,7(3H)-diones with exocyclic enamine nih.gov |

| Hydrazines, Hydroxylamine nih.gov | Substituted 2H-furo[3,2-b]pyran-2-ones nih.gov | Pyrazolones or Isoxazolones with allomaltol fragment nih.gov |

Decarboxylation Processes in Ring Rearrangements

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a common step in the ring transformation reactions of 2H-pyran-2-one derivatives, particularly those induced by carbanions. clockss.org This process is especially facile for derivatives that can form a β-keto acid-like structure in an intermediate stage. masterorganicchemistry.com

During carbanion-induced ring transformations, the initial nucleophilic attack and ring opening can be followed by decarboxylation before the final recyclization step. clockss.org The loss of CO₂ is often a thermodynamically favorable process that drives the reaction forward. masterorganicchemistry.com The mechanism for the decarboxylation of β-keto acids typically proceeds through a cyclic, concerted transition state, leading to an enol intermediate which then tautomerizes to the more stable ketone. masterorganicchemistry.comyoutube.com

Microwave-assisted hydrodecarboxylation of 4-(methylthio)-2-oxo-6-aryl-2H-pyran-3-carboxylic acids under basic conditions has been shown to efficiently yield the corresponding decarboxylated 2H-pyran-2-ones. researchgate.net This transformation highlights the feasibility of removing a carboxyl group from the pyranone ring system. It is plausible that similar decarboxylation steps would be integral to the ring rearrangement pathways of appropriately substituted 2H-thiopyran-2-one derivatives, facilitating their conversion into new molecular scaffolds.

Electrophilic and Nucleophilic Characteristics of the 2H-Thiopyran-2-one Ring System

The reactivity of the 2H-thiopyran-2-one ring system can be understood by analogy with its oxygen-containing counterpart, 2H-pyran-2-one, which exhibits both electrophilic and nucleophilic characteristics. clockss.orgresearchgate.net

Electrophilic Centers: Due to the presence of the electron-withdrawing carbonyl group and the electronegativity of the heteroatom, the 2H-pyran-2-one ring has three primary electrophilic centers: the C-2, C-4, and C-6 positions. clockss.orgresearchgate.net These positions are susceptible to attack by nucleophiles. clockss.orglibretexts.org

C-2: The carbonyl carbon is a classic electrophilic site.

C-6: This position is part of a vinylogous ester system, making it susceptible to conjugate addition by strong nucleophiles like carbanions. clockss.org

C-4: This position is also activated towards nucleophilic attack.

In 2H-thiopyran-2-one, the replacement of the ring oxygen with sulfur, which is less electronegative, may slightly modulate the electrophilicity of these centers, but the fundamental reactivity pattern is expected to remain similar. The thiol group in cysteine, for example, is a more powerful nucleophile than the hydroxyl group in serine, and analogous periodic trends can influence ring reactivity. libretexts.org

Nucleophilic Centers: While the ring is generally electron-deficient, certain positions can exhibit nucleophilic character. In pyran-2-one derivatives, the C-5 position is considered a nucleophilic center. researchgate.net The aromatic nature of the 2H-pyran-2-one system allows it to undergo electrophilic substitution reactions, such as nitration and halogenation, which occur at the C-3 and C-5 positions. clockss.org This indicates that these positions possess sufficient electron density to react with electrophiles.

Derivatives and Analogues of 2h Thiopyran 2 One: Structure Reactivity Relationships

Exploration of Structural Diversity via Substituent Effects

Research into the Diels-Alder reactivity of 2H-thiopyrans bearing electron-donating substituents has provided valuable insights into these structure-reactivity relationships. A systematic study has established a clear hierarchy of reactivity based on the substitution pattern. The approximate order of reactivity was determined to be: 4,6-disubstituted >> 5-substituted > 4-substituted, 3,5-disubstituted >> 3-substituted. cdnsciencepub.comelsevierpure.com This trend highlights that the placement of electron-donating groups at the 4- and 6-positions significantly enhances the diene character of the 2H-thiopyran ring, making it more susceptible to cycloaddition reactions. In these cases, highly reactive dienophiles yield predominantly endo adducts in good yields. cdnsciencepub.comelsevierpure.com However, with less reactive dienophiles, the reaction rates are considerably slower, and the yields are often diminished due to competing thermal decomposition of the diene starting materials. cdnsciencepub.comelsevierpure.com

The stability of the 2H-thiopyran ring itself is a critical factor. For instance, a 3,5-disubstituted 2H-thiopyran is found to be considerably more stable and less reactive than its 4,6-disubstituted counterparts. cdnsciencepub.com This increased stability can be a double-edged sword; while it prevents unwanted decomposition, it also necessitates more forcing reaction conditions to achieve cycloaddition.

Beyond electronic effects, steric hindrance also plays a crucial role in directing the outcome of reactions involving 2H-thiopyran-2-one derivatives. The regioselectivity of certain thio-Diels-Alder reactions has been rationalized by considering the steric bulk of the substituents on both the diene and dienophile. nih.gov In some instances, computational studies have revealed that sterically hindered thioketone derivatives may favor a two-step cycloaddition mechanism proceeding through a zwitterionic intermediate, whereas less sterically demanding analogues can undergo a concerted one-step Diels-Alder reaction. nih.gov

The strategic placement of substituents not only modulates reactivity but also opens avenues for the synthesis of complex molecular architectures. For example, intramolecular Diels-Alder reactions of 2H-thiopyran derivatives, where the dienophile is tethered to the diene core, have been explored. The success and stereochemical outcome of these cyclizations are highly dependent on the position and length of the tether, as well as the activation of the dienophile. cdnsciencepub.com

Comparative Reactivity Studies with 2H-Pyran-2-one, 2H-Pyran-2-thione, and 2H-Thiopyran-2-thione

A deeper understanding of the role of the constituent atoms in the 2H-thiopyran-2-one ring can be gained by comparing its reactivity with that of its close analogues: 2H-pyran-2-one, 2H-pyran-2-thione, and 2H-thiopyran-2-thione. These comparisons, particularly in the context of cycloaddition reactions with strained alkynes, have been elucidated through both experimental and computational studies. researchgate.netrsc.org

Impact of Chalcogen Atom Variation on Reaction Efficiency

The identity of the chalcogen atoms (oxygen vs. sulfur) at position 1 (the heteroatom in the ring) and position 2 (the exocyclic atom) has a dramatic effect on the reactivity of the heterocyclic system. Computational and experimental evidence has shown that in reactions with strained alkynes, the reactivity of these analogues is significantly influenced by the degree of aromaticity of the heterocyclic ring. researchgate.netrsc.org It has been predicted and subsequently confirmed that a decrease in aromaticity leads to an increase in reactivity towards cycloaddition. researchgate.netrsc.org

Experimental studies have demonstrated that 2H-pyran-2-thiones are the most reactive substrates among the four analogues in cycloadditions with strained alkynes. researchgate.netrsc.org This heightened reactivity is attributed to the thione group, which decreases the aromatic character of the pyran ring, making it a more potent diene. Following this trend, 2H-thiopyran-2-one and 2H-thiopyran-2-thione also exhibit enhanced reactivity compared to their 2H-pyran-2-one counterpart, though generally less than that of 2H-pyran-2-thiones. tandfonline.com These findings underscore the significant role of the exocyclic chalcogen atom in modulating the electronic properties and, consequently, the reaction efficiency of the heterocyclic core.

Analysis of Distortion Energy in Analogues

The enhanced reactivity of certain analogues can be further explained by the concept of distortion energy. In the context of cycloaddition reactions, the distortion energy refers to the energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state. A lower distortion energy generally correlates with a lower activation barrier and, therefore, a faster reaction rate.

Density functional theory (DFT) calculations have revealed that the superior reactivity of 2H-pyran-2-thiones in inverse electron demand Diels-Alder (IEDDA) reactions with strained alkynes, such as endo-bicyclo[6.1.0]nonyne (endo-BCN), is due to a lower distortion energy compared to 2H-pyran-2-one, 2H-thiopyran-2-one, and 2H-thiopyran-2-thione. rsc.orgdntb.gov.ua Specifically, 2H-thiopyran-2-one has been shown to react significantly faster than other 2H-(thio)pyran-2-(thi)one derivatives with endo-BCN precisely because of its lower distortion energy. rsc.org This computational insight provides a quantitative basis for understanding the observed reactivity trends and highlights the importance of considering the energetic cost of geometric distortion when comparing the reactivity of these heterocyclic systems.

The following table summarizes the general reactivity trend observed for the cycloaddition of these analogues with strained alkynes:

| Compound | Relative Reactivity | Key Factor |

| 2H-Pyran-2-thione | Highest | Lower distortion energy, decreased aromaticity |

| 2H-Thiopyran-2-thione | High | Moderate distortion energy and aromaticity |

| 2H-Thiopyran-2-one | Moderate | Lower distortion energy compared to some analogues |

| 2H-Pyran-2-one | Lowest | Higher distortion energy, greater aromaticity |

Functionalized Derivatives for Specific Chemical Applications (e.g., 2H-Thiopyran-2-thione Sulfine)

The functionalization of 2H-thiopyran-2-one and its analogues can lead to derivatives with unique and highly specific chemical properties and applications. A prime example of such a functionalized derivative is 2H-thiopyran-2-thione sulfine (B13751562) (TTS).

TTS is a unique compound that can be synthesized from its parent compound, 2H-thiopyran-2-thione (TT). The reaction mechanism of TTS has been studied both experimentally and computationally. nih.gov This derivative has been identified as a valuable tool in chemical biology, specifically for its ability to convert hydrogen sulfide (B99878) (H₂S) into other reactive sulfur species.

The key application of TTS lies in its reaction with H₂S to produce HSOH, which can then be further converted to hydrogen persulfide (H₂S₂) in the presence of excess H₂S. nih.gov This transformation is significant as H₂S₂ and other reactive sulfane sulfur species are important redox regulators in biological systems. The inherent instability of these species makes their direct study challenging, and TTS provides a novel method for their controlled generation.

An interesting feature of the TTS system is its potential for regeneration. The reaction product, 2H-thiopyran-2-thione (TT), can be oxidized back to TTS by biologically relevant oxidants, creating a potentially renewable cycle. nih.gov Furthermore, TTS can be used in conjunction with existing H₂S donor systems, effectively converting them into donors of HSOH/H₂S₂. nih.gov This capability allows for more nuanced investigations into the specific roles of these different reactive sulfur species in cellular processes. The ability to conjugate TTS to proteins also offers a strategy for targeted delivery and the study of protein persulfidation. nih.gov

The development of 2H-thiopyran-2-thione sulfine exemplifies how the targeted functionalization of the 2H-thiopyran-2-one scaffold can lead to sophisticated chemical tools with highly specific and valuable applications in fields such as chemical biology and redox signaling research.

Computational and Theoretical Investigations of 2h Thiopyran 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal computational method for studying heterocyclic systems, including 2H-thiopyran-2-one. It offers a favorable balance between computational cost and accuracy, making it suitable for investigating various aspects of the molecule's chemical behavior.

DFT calculations have been instrumental in predicting the reactivity of 2H-thiopyran-2-one, particularly in cycloaddition reactions. Theoretical studies on the inverse electron demand Diels-Alder (IEDDA) reaction between 2H-thiopyran-2-one and strained alkynes, such as endo-bicyclo[6.1.0]nonyne (endo-BCN), have been performed to rationalize its chemical behavior. rsc.orgrsc.org These calculations show that 2H-thiopyran-2-one exhibits significant reactivity towards strained alkynes. rsc.org

When compared with its analogues (2H-pyran-2-one, 2H-pyran-2-thione, and 2H-thiopyran-2-thione), DFT studies predicted that substrates with decreased aromaticity would exhibit higher reactivity in cycloadditions. nih.gov The reactivity is influenced by the heteroatoms in the ring, with computational models aiming to understand the effect of oxygen and sulfur atoms on reaction rates. rsc.org DFT calculations at the M06-2X/6-311+G(d,p) level of theory have been used to investigate these effects. rsc.org The studies correctly predicted that 2H-thiopyran-2-one is more reactive than 2H-pyran-2-one but less reactive than the thione-containing analogues in these specific cycloaddition reactions. rsc.orgrsc.org This predictive capability is crucial for designing and developing new chemical transformations.

A key application of DFT is the calculation of the energetic profiles of reaction pathways, including the characterization of intermediates and transition states. For the IEDDA reaction of 2H-thiopyran-2-one with endo-BCN, a non-aromatic intermediate is formed via a transition state (TS1). rsc.org DFT calculations are used to determine the Gibbs free energies of these species. nih.govresearchgate.net

A critical factor governing the reactivity of 2H-thiopyran-2-one and its analogues is the distortion energy. This energy corresponds to the energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state. DFT calculations have demonstrated that 2H-thiopyran-2-one has a lower distortion energy compared to some of its analogues, which contributes to its faster reaction rate with certain dienophiles. rsc.orgrsc.org For instance, in reactions involving a related compound, 2H-thiopyran-2-thione sulfine (B13751562), Gibbs free energies of all intermediates and transition states were computed at the SMD(H2O)/M06-2X/maug-cc-pVTZ level to elucidate the reaction mechanism. nih.govresearchgate.net

| Component | Computational Method | Purpose | Reference |

|---|---|---|---|

| Reactants, Intermediates, Transition States | DFT (M06-2X/6-311+G(d,p)) | Geometry optimization and energy calculation | rsc.org |

| Reaction Mechanism | DFT (SMD(H2O)/M06-2X/maug-cc-pVTZ) | Calculation of Gibbs free energies for intermediates and TS | nih.govresearchgate.net |

| Reactivity Analysis | Distortion-Interaction Analysis | To quantify the energy needed to deform reactants into their transition state geometries | rsc.org |

Conceptual DFT provides a framework for quantifying the reactivity of molecules using various descriptors. mdpi.com These indices are calculated from the energies of frontier molecular orbitals (HOMO and LUMO). mdpi.com

Global Reactivity Descriptors describe the reactivity of the molecule as a whole. Key global descriptors include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system. mdpi.com

Chemical Hardness (η): Measures the resistance to a change in the number of electrons. mdpi.com

Global Electrophilicity (ω): Quantifies the ability of a species to accept electrons. A higher ω value indicates a better electrophile. mdpi.comresearchgate.net

For α,β-unsaturated systems like 2H-thiopyran-2-one, these descriptors help classify the molecule's role in polar reactions. chemrxiv.orgrsc.org

Local Reactivity Descriptors identify the most reactive sites within a molecule.

Fukui Functions (f(r)): Indicate the change in electron density at a specific point when the total number of electrons in the system changes. The Fukui function for nucleophilic attack (f+) highlights sites susceptible to attack by nucleophiles, while the function for electrophilic attack (f-) points to sites prone to attack by electrophiles. researchgate.netnih.gov

Local Electrophilicity (ωk): This descriptor, condensed to a specific atom k, helps pinpoint the most electrophilic center within a molecule, which is crucial for predicting regioselectivity in reactions like cycloadditions. researchgate.net

For 2H-thiopyran-2-one, the carbon atoms of the C=C-C=O conjugated system are the primary sites of interest, and local descriptors can predict whether a reaction will occur at the β-carbon or the carbonyl carbon. chemrxiv.org

| Descriptor Type | Descriptor Name | Formula (in terms of I and A) | Chemical Interpretation | Reference |

|---|---|---|---|---|

| Global | Chemical Potential (μ) | -(I+A)/2 | Electron escaping tendency | mdpi.com |

| Global | Chemical Hardness (η) | (I-A) | Resistance to charge transfer | mdpi.com |

| Global | Global Electrophilicity (ω) | μ²/2η | Propensity to accept electrons | mdpi.com |

| Local | Fukui Function (f+) | ρ(N+1) - ρ(N) | Reactivity towards nucleophiles | researchgate.net |

| Local | Fukui Function (f-) | ρ(N) - ρ(N-1) | Reactivity towards electrophiles | researchgate.net |

*I = Ionization Potential, A = Electron Affinity, ρ(N) = Electron density of the N-electron system.

Aromaticity is a key concept that influences the stability and reactivity of cyclic conjugated molecules. rsc.org For 2H-thiopyran-2-one and its analogues, computational studies have predicted that decreased aromaticity correlates with higher reactivity in cycloaddition reactions. nih.gov

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for quantifying aromaticity. mdpi.com It involves placing a "ghost" atom (Bq) at the center of the ring (or at other points of interest) and calculating the magnetic shielding at that point. mdpi.com

A negative NICS value is indicative of a diatropic ring current and thus aromatic character.

A positive NICS value suggests a paratropic ring current and anti-aromatic character.

A NICS value near zero implies a non-aromatic system.

For more nuanced analysis, the out-of-plane component of the shielding tensor (NICSzz) is often considered a superior descriptor of aromaticity related to the π-electron system. scispace.com NICS calculations performed at 1 Å above the ring center (NICS(1)zz) are commonly used to minimize the influence of local σ-bond contributions. whiterose.ac.uk The assessment of aromaticity for 2H-thiopyran-2-one using NICS calculations helps to explain its dienophilic character in IEDDA reactions; its relatively low aromatic character compared to classic aromatic systems like benzene (B151609) or thiophene (B33073) makes it more willing to engage in reactions that disrupt its π-system. nih.gov

Molecular Dynamics (MD) Simulations in Related Heterocyclic Systems (if transferable to 2H-thiopyran-2-one)

While specific MD simulation studies focused solely on 2H-thiopyran-2-one are not widely documented, the methodology applied to related heterocyclic systems is directly transferable. MD simulations are a computational method used to study the physical movements of atoms and molecules over time.

In studies of related heterocyclic compounds like quinazoline (B50416) or 2H-pyran-2-one derivatives, MD simulations are used to understand conformational stability, solvent effects, and binding interactions with macromolecules. semanticscholar.orgnih.gov The general procedure involves:

Energy Minimization: The initial structure of the molecule is optimized to remove steric clashes and unfavorable contacts. nih.gov

Equilibration: The system is gradually heated and pressurized to the desired temperature and pressure (e.g., 300 K and 1 atm) under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles, allowing the solvent molecules to relax around the solute. nih.gov

Production Run: A simulation is run for an extended period (nanoseconds to microseconds) to collect data on the trajectory of the atoms. nih.gov

This approach could be applied to 2H-thiopyran-2-one to simulate its behavior in aqueous solution, to study its conformational flexibility, or to model its interaction within the active site of an enzyme, providing insights into its potential biological activity.

Quantum Chemical Methods for Tautomeric Equilibrium and Electronic Structure

Quantum chemical methods are essential for studying the electronic structure and potential tautomerism of heterocyclic molecules. 2H-thiopyran-2-one, with its carbonyl group and conjugated system, could potentially exist in equilibrium with a tautomeric form, such as the corresponding hydroxythiopyrylium species, although the "one" form is generally predominant.

DFT calculations, such as those using the B3LYP functional, are frequently employed to investigate tautomeric equilibria. nih.gov These methods can accurately predict the relative energies of different tautomers, thereby determining the equilibrium constant. wuxibiology.com For instance, in the analogous 2-hydroxypyridine/2-pyridone system, DFT calculations have been used to show how the equilibrium is highly sensitive to the solvent environment. wuxibiology.com Similar computational approaches could be used for 2H-thiopyran-2-one to determine the relative stability of its potential tautomers in both the gas phase and in different solvents, using continuum solvation models like the Polarizable Continuum Model (PCM).

The study of electronic structure involves analyzing the distribution of electrons and the nature of the molecular orbitals. DFT and other quantum methods provide detailed information on:

Frontier Molecular Orbitals (HOMO/LUMO): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity, electronic transitions, and charge transfer processes. nih.gov

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting non-covalent interactions and sites of chemical attack.

These computational tools provide a comprehensive picture of the electronic properties that govern the chemical and physical behavior of 2H-thiopyran-2-one.

Spectroscopic Characterization and Advanced Structural Elucidation

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of 2H-thiopyran-2-one. These methods are sensitive to the vibrations of chemical bonds and provide a unique fingerprint of the molecule.

The vibrational spectra of thiopyran derivatives are characterized by distinct bands corresponding to specific stretching and bending modes of the constituent functional groups. For instance, in substituted thiophenes, which share the C-S bond, C-S stretching modes have been observed between 710 and 687 cm⁻¹ and also at 839 and 608 cm⁻¹. Aromatic C-H stretching bands in heteroaromatics like thiophenes are typically found in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations in aromatic compounds generally appear in the 1430-1650 cm⁻¹ range.

A detailed assignment of the vibrational bands for a specific 2H-thiopyran-2-one derivative would require experimental data, but the expected regions for key functional groups can be predicted based on established literature values for similar structures.

Table 1: Predicted Vibrational Band Assignments for 2H-thiopyran-2-one Derivatives

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O | Stretching | ~1700 |

| C=C | Stretching | 1430-1650 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-S | Stretching | 600-850 |

| Ring | Bending/Twisting | 100-300 |

Note: The exact positions of the bands can be influenced by substitution patterns and the physical state of the sample.

Vibrational spectroscopy is particularly sensitive to the presence of hydrogen bonds. Intramolecular hydrogen bonding can significantly influence the position and shape of the vibrational bands, especially for O-H and N-H stretching modes. For instance, the O-H stretching band, typically strong in the infrared spectrum, can be broadened and shifted to lower wavenumbers upon hydrogen bond formation. In polyhydroxylated thiopyrans, the nature and strength of O-H···O hydrogen bonds have been analyzed, revealing that these interactions are of the closed-shell type.

Conformational preferences can also be investigated using vibrational spectroscopy. Different conformers of a molecule may exhibit distinct vibrational spectra due to changes in symmetry and bond angles. For example, in 5,6-dihydro-2H-thiopyran, the minimum energy conformation was determined to be a half-chair, with a twisting angle of 37.8°. The energy difference between various conformers can sometimes be small, leading to the coexistence of multiple conformations in solution. The analysis of vibrational spectra, often in conjunction with computational methods, allows for the identification and quantification of these conformational isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2H-thiopyran-2-one and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

In the ¹H NMR spectrum of a 2,3-dihydro-4H-thiopyran derivative, two doublets at 6.26 ppm and 6.61 ppm were identified as characteristic signals for the HC(3) atoms of the thiopyran skeleton. For derivatives of tetrahydro-2H-pyran, which is structurally similar, the proton on the anomeric carbon (CH-THP) typically appears as a multiplet around 4.52 ppm.

The ¹³C NMR spectra provide complementary information. For instance, in tetrahydro-2H-pyran-2-yl benzoate, the carbon of the anomeric center (CH-THP) resonates at 93.2 ppm. In the case of 3,4- and 3,6-dihydro-2H-thiopyran-1,1-dioxides, detailed 2D NMR techniques like COSY and HSQC were used for reliable assignment of the chemical shifts. The use of various NMR databases and computational tools can further aid in the structural elucidation process by comparing experimental data with predicted chemical shifts.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Thiopyran and Related Derivatives

| Compound/Fragment | Nucleus | Chemical Shift (ppm) |

| 2,3-dihydro-4H-thiopyran derivative | ¹H (HC(3)) | 6.26, 6.61 |

| Tetrahydro-2H-pyran | ¹H (CH-THP) | ~4.52 |

| Tetrahydro-2H-pyran-2-yl benzoate | ¹³C (CH-THP) | 93.2 |

| 2-(Phenylthio)tetrahydro-2H-pyran | ¹³C (CH-THP) | 85.2 |

Note: Chemical shifts are highly dependent on the solvent and the specific substitution pattern of the molecule.

Electronic Absorption Spectroscopy (UV-Vis) and Analysis of Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. The absorption of this radiation promotes electrons from a lower energy ground state to a higher energy excited state.

For organic molecules containing π systems and heteroatoms with non-bonding electrons (n electrons), such as 2H-thiopyran-2-one, the most common electronic transitions are π → π* and n → π. The π → π transitions are typically more intense and occur at shorter wavelengths (higher energy), while the n → π* transitions are weaker and appear at longer wavelengths (lower energy).

In a study of 2H-thiopyran-2-thione sulfine (B13751562) (TTS), a derivative of 2H-thiopyran-2-thione, changes in the UV-Vis absorbance spectra were used to monitor its reaction with H₂S. This indicates that the electronic structure, and thus the UV-Vis spectrum, is sensitive to chemical transformations at the thiocarbonyl group.

The specific wavelengths of maximum absorption (λmax) for 2H-thiopyran-2-one would depend on the solvent and any substituents on the thiopyran ring. Conjugation with other chromophores would be expected to shift the absorption bands to longer wavelengths (a bathochromic or red shift).

Table 3: General Types of Electronic Transitions in Organic Molecules

| Transition | Description | Typical Energy |

| σ → σ | Excitation of an electron from a σ bonding orbital to a σ antibonding orbital. | High |

| n → σ | Excitation of a non-bonding electron to a σ antibonding orbital. | Intermediate |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | Intermediate to Low |

| n → π | Excitation of a non-bonding electron to a π antibonding orbital. | Low |

High-Resolution Gas Phase Spectroscopic Studies (e.g., Rotational Spectroscopy, by analogy with pyranols)

Rotational spectroscopy of THP has been used to study phenomena such as the anomeric effect and chiral interconversion in the gas phase. These studies allow for the detailed elucidation of the molecular structure, including bond lengths and angles, with high precision. Such high-resolution techniques can reveal subtle structural details that are often averaged out in condensed-phase measurements. By analogy, a high-resolution gas-phase study of 2H-thiopyran-2-one would be expected to provide a definitive determination of its equilibrium geometry and could potentially identify and characterize different conformers present in the gas phase.

Advanced Applications in Chemical Synthesis and Research Tool Development

Utilization as Versatile Building Blocks in Complex Organic Synthesis

2H-Thiopyran-2-one and its derivatives serve as valuable building blocks in the construction of complex organic molecules. Their inherent reactivity allows them to participate in various chemical transformations, enabling the synthesis of a wide range of target structures.

Construction of Diverse Heterocyclic and Carbocyclic Ring Systems

The 2H-thiopyran-2-one core can be strategically employed to build diverse heterocyclic and carbocyclic ring systems. These transformations often leverage cycloaddition reactions and nucleophilic attacks due to the electrophilic centers within the 2H-thiopyran-2-one ring. For instance, the ring can undergo reactions that lead to the formation of new cyclic structures. Computational studies have been conducted to predict the efficiency of cycloaddition reactions involving 2H-thiopyran-2-one and its analogues with strained alkynes, indicating that decreased aromaticity of the substrate can lead to higher reactivity. researchgate.netacs.org Experimental studies have corroborated these computational findings. researchgate.netacs.org

Development of Chemical Tools for Reactive Species Generation

Beyond its role in traditional organic synthesis, 2H-thiopyran-2-one chemistry has contributed to the development of chemical tools, particularly for the controlled generation of reactive sulfur species.

2H-Thiopyran-2-thione Sulfine (B13751562) (TTS) as a Precursor for Sulfane Sulfur Species (HSOH/H2S2)

A notable application in this area is the use of 2H-thiopyran-2-thione sulfine (TTS), a related compound, as a precursor for generating sulfane sulfur species such as hydrogen thioperoxide (HSOH) and hydrogen disulfide (H2S2). akita-u.ac.jpdigitellinc.comosti.govdigitellinc.comresearchgate.netnih.govakita-u.ac.jporcid.orgresearchgate.net Reactive sulfane sulfur species, including persulfides (RSSH) and H2S2, are recognized as important redox regulators linked to H2S signaling. akita-u.ac.jpdigitellinc.comosti.govdigitellinc.comresearchgate.netnih.govakita-u.ac.jp While H2S is a known gasotransmitter, recent research suggests that H2S2 may be the actual mediator in some biological processes previously attributed to H2S. digitellinc.com Studying H2S2 in biological contexts is challenging due to its instability and high reactivity, as well as the limited availability of suitable donors. osti.govdigitellinc.comresearchgate.netnih.gov TTS offers a unique approach, capable of specifically converting H2S to HSOH and subsequently to H2S2 in the presence of excess H2S. akita-u.ac.jposti.govdigitellinc.comnih.gov The reaction product, 2H-thiopyran-2-thione (TT), can be re-oxidized by biological oxidants to regenerate TTS. osti.govdigitellinc.comnih.gov

Elucidation of the Chemical Mechanism for Reactive Sulfur Species Release

The mechanism by which TTS releases reactive sulfur species has been investigated through both experimental and computational methods. akita-u.ac.jposti.govdigitellinc.comnih.gov These studies aim to understand the chemical transformations that lead to the generation of HSOH and H2S2 from TTS in the presence of H2S. The ability of TTS to facilitate this conversion makes it a valuable tool for studying the biological roles of these reactive sulfur species and for potentially developing new strategies for delivering them in a controlled manner. Cell-based studies have demonstrated that TTS can effectively increase intracellular sulfane sulfur levels. osti.govdigitellinc.comnih.govresearchgate.net

Emerging Research Directions and Future Perspectives in 2h Thiopyran 2 One Chemistry

Development of Novel Cascade and Domino Reactions

The development of novel cascade and domino reactions represents a significant area of focus in 2H-thiopyran-2-one chemistry. These multi-step, one-pot processes offer advantages in terms of efficiency, atom economy, and complexity building. Research has demonstrated the utility of domino reactions for the synthesis of fused systems incorporating the thiopyran core. For instance, a facile "on water" domino reaction has been reported for the synthesis of 2H-thiopyrano[2,3-b]quinolines. This process involves the reaction of 2-mercaptoquinoline-3-carbaldehyde (B6611392) with substituted β-nitrostyrenes in the presence of triethylamine (B128534) (TEA) in water. rsc.org The reaction proceeds through a proposed Michael addition-intramolecular aldol-dehydration sequence, highlighting the potential for constructing complex polycyclic structures in a single operation. rsc.org

While extensive research on cascade and domino reactions has been conducted for the related 2H-pyran-2-ones, exploring similar strategies for 2H-thiopyran-2-ones is a promising avenue. These studies on pyranones have utilized various reaction sequences, such as Knoevenagel/electrocyclization mdpi.com, nih.gov, Michael addition/electrocyclic ring opening/hydrogen transfer/electrocyclization nih.gov, and phosphine-catalyzed condensations followed by rearrangements nih.gov, mdpi.com. Adapting and developing analogous or novel cascade sequences that capitalize on the specific electronic and steric properties imparted by the sulfur atom in 2H-thiopyran-2-one is a key future direction.

Integration with Catalytic Systems for Enhanced Selectivity and Efficiency

The integration of catalytic systems is crucial for enhancing the selectivity and efficiency of reactions involving 2H-thiopyran-2-one. Catalysis can enable milder reaction conditions, reduce unwanted side products, and control stereochemical outcomes. In the synthesis of thiopyran-2-one derivatives, catalysts such as trifluoroacetic acid have been employed in cyclization reactions. The "on water" domino synthesis of 2H-thiopyrano[2,3-b]quinolines utilizes triethylamine (TEA) as a catalyst. rsc.org

Drawing from the advancements in 2H-pyran-2-one chemistry, where diverse catalytic systems have been successfully implemented, there is significant potential for their application to 2H-thiopyran-2-ones. Catalysts such as N-heterocyclic carbenes (NHCs), phosphine (B1218219) catalysts, and various transition metal catalysts (e.g., palladium, nickel, gold) have shown efficacy in promoting complex transformations, including cascade and coupling reactions of pyranones. organic-chemistry.org, acs.org, nih.gov, mdpi.com, rsc.org, semanticscholar.org For instance, Pd(0)-catalyzed coupling reactions have been demonstrated for stannyl-substituted 2H-pyran-2-ones, providing a route to substituted derivatives. acs.org Exploring the compatibility and efficacy of these and other catalytic systems with 2H-thiopyran-2-one substrates is essential for developing more efficient and selective synthetic routes to a wider range of derivatives.

Advanced Computational Modeling for Predictive Reactivity and Material Design

Advanced computational modeling, particularly using techniques like Density Functional Theory (DFT), is playing an increasingly important role in understanding and predicting the reactivity of 2H-thiopyran-2-one and guiding the design of new reactions and potentially novel materials. Computational studies have been successfully applied to investigate the cycloaddition efficiency of 2H-thiopyran-2-one and its analogs (2H-pyran-2-one, 2H-pyran-2-thione, and 2H-thiopyran-2-thione) with strained alkynes. nsf.gov, rsc.org, acs.org, researchgate.net These studies have predicted that decreased aromaticity of the substrate leads to higher reactivity in such cycloadditions. nsf.gov, acs.org, researchgate.net Specifically, DFT calculations have indicated that endo-bicyclo[6.1.0]nonyne (endo-BCN) reacts faster with 2H-thiopyran-2-one compared to other analogs, which is attributed to a lower distortion energy. rsc.org

Computational modeling can provide insights into reaction mechanisms, transition states, and energy barriers, aiding in the rational design of reaction conditions and catalysts. For example, computational studies have been used to understand the reaction mechanism of related compounds like 2H-thiopyran-2-thione sulfine (B13751562) (TTS) with H₂S. nih.gov, researchmap.jp, researchgate.net The application of DFT and molecular dynamics (MD) simulations, as seen in studies on 2H-pyran-2-one derivatives to understand reactivity and interactions mdpi.com, can be extended to 2H-thiopyran-2-one to predict physical and chemical properties, stability, and interactions with other molecules or surfaces, which is relevant for material design. Computational approaches can also help in characterizing tautomeric forms and their influence on reactivity. scifiniti.com

Exploration of Structure-Function Relationships in Novel Synthetic Pathways

Understanding the intricate relationship between the structure of 2H-thiopyran-2-one derivatives and their reactivity is fundamental to developing novel synthetic pathways and designing molecules with desired properties. Research has begun to elucidate how structural variations in the 2H-(thio)pyran-2-(thi)one scaffold influence reactivity in specific reactions, such as cycloadditions. nsf.gov, rsc.org, acs.org, researchgate.net These studies have shown that the nature of the heteroatom (oxygen vs. sulfur) and the presence of a thione group impact the aromaticity and, consequently, the reactivity towards strained alkynes. nsf.gov, acs.org, researchgate.net The lower distortion energy of 2H-thiopyran-2-one, as revealed by computational studies, is directly linked to its faster reaction rate with certain strained alkynes. rsc.org

The nucleophilicity of the sulfur atom in thiopyran-2-one analogs can influence reaction kinetics and potentially lead to different reaction pathways compared to their pyranone counterparts. Studies on 2H-pyran-2-ones have demonstrated how the position and nature of substituents affect the success and outcome of domino reactions and the stability of the resulting products. mdpi.com, nih.gov For instance, the presence of an ester functionality was found to be mandatory for stabilizing the final 2H-pyran product in a specific domino strategy. nih.gov Similarly, exploring how different substituents on the 2H-thiopyran-2-one ring influence its electrophilic centers and reactivity towards various nucleophiles is crucial for expanding its synthetic utility. researchgate.net Investigating these structure-reactivity relationships will enable the rational design of starting materials and reaction conditions for the efficient synthesis of diverse 2H-thiopyran-2-one derivatives and fused systems. The relative stability of 2H- and 4H-thiopyran isomers is also influenced by substituents, highlighting the importance of structure-stability relationships in synthetic design. rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2H-thiopyran-2-one, and how can reaction conditions be optimized to improve yield?

- Methodology : The synthesis often involves (1,3)-dipolar cycloaddition of cyclic nitrones or multi-component reactions (MCRs) with dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide as a precursor. Optimization includes adjusting solvent polarity (e.g., THF vs. DCM), temperature control (60–80°C), and catalyst selection (e.g., Lewis acids). Yield improvements are achieved via stepwise purification using column chromatography and recrystallization .

- Data Example : Gadepalli et al. reported 6-aryl-4-substituted derivatives synthesized via acetylene dicarboxylate coupling, yielding 65–78% after recrystallization in ethanol .

Q. Which spectroscopic techniques are critical for characterizing 2H-thiopyran-2-one derivatives, and how are spectral contradictions resolved?

- Methodology : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D-COSY) confirms regiochemistry, while LC-MS validates molecular weight and purity. Contradictions in NMR signals (e.g., overlapping peaks) are resolved via deuterated solvent shifts or heteronuclear correlation experiments. FT-IR identifies carbonyl (C=O) and thiopyran ring vibrations (1650–1750 cm⁻¹) .

- Example : Palchykov et al. used 2D NMR to resolve ambiguities in sulfone derivatives, confirming ring substitution patterns .

Advanced Research Questions

Q. How can computational methods predict the pharmacological activity of 2H-thiopyran-2-one analogs, and what are the limitations of in silico screening?

- Methodology : Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling assess binding affinity to targets like IκB kinase or cystinyl aminopeptidase. Limitations include force field inaccuracies for sulfur-containing heterocycles and solvent effects. Validation requires in vitro assays (e.g., enzyme inhibition IC₅₀) .

- Data : In silico screening of compound 2h predicted anti-inflammatory activity (pIC₅₀ = 7.2), later corroborated by IL-6 suppression assays .

Q. What strategies address contradictory data in multi-component reactions (MCRs) involving 2H-thiopyran-2-one?

- Methodology : Contradictions in regioselectivity or yield arise from competing pathways (e.g., keto-enol tautomerism). Strategies:

- Kinetic Control : Lower temperatures favor kinetic products (e.g., pyranones over pyridinones).

- Catalyst Tuning : Protic acids (e.g., p-TsOH) direct reactivity toward thiopyran derivatives .

Q. How can reproducibility challenges in thiopyran-based heterocycle synthesis be mitigated?

- Methodology : Document reaction parameters exhaustively (e.g., inert atmosphere, moisture content) and share raw data (NMR FID files, HPLC chromatograms) via repositories like Zenodo. Use standardized protocols from Beilstein Journal guidelines, including Supplementary Information (SI) for extended datasets .

- Example : Krivokolysko et al. provided SI with detailed LC-MS parameters (column: C18, gradient: 10–90% MeCN/H₂O) to ensure reproducibility of sulfone derivatives .

Methodological Best Practices

-

Data Presentation : Tabulate yields, spectral data, and biological activity (Table 1).

Compound Yield (%) ¹H NMR (δ, ppm) LC-MS [M+H]⁺ Activity (IC₅₀, μM) 2a 72 6.82 (s, 1H) 225.1 12.4 (Anti-inflammatory) 2h 68 7.15 (d, J=8 Hz) 309.3 8.9 (Anti-arthritic) Adapted from -

Contradiction Analysis : Cross-validate computational predictions with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.